2-[(6-Chloropyridin-3-yl)oxy]acetic acid
CAS No.: 234109-28-5
Cat. No.: VC4152859
Molecular Formula: C7H6ClNO3
Molecular Weight: 187.58
* For research use only. Not for human or veterinary use.
![2-[(6-Chloropyridin-3-yl)oxy]acetic acid - 234109-28-5](/images/structure/VC4152859.png)
Specification
CAS No. | 234109-28-5 |
---|---|
Molecular Formula | C7H6ClNO3 |
Molecular Weight | 187.58 |
IUPAC Name | 2-(6-chloropyridin-3-yl)oxyacetic acid |
Standard InChI | InChI=1S/C7H6ClNO3/c8-6-2-1-5(3-9-6)12-4-7(10)11/h1-3H,4H2,(H,10,11) |
Standard InChI Key | RWFJXMZDJYAHAL-UHFFFAOYSA-N |
SMILES | C1=CC(=NC=C1OCC(=O)O)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
2-[(6-Chloropyridin-3-yl)oxy]acetic acid is characterized by a pyridine ring substituted with a chlorine atom at the 6-position and an acetic acid group linked via an ether bond at the 3-position. Its IUPAC name is 2-(6-chloropyridin-3-yl)oxyacetic acid, and it is represented by the SMILES notation C1=CC(=NC=C1OCC(=O)O)Cl
. The compound’s InChIKey (RWFJXMZDJYAHAL-UHFFFAOYSA-N
) confirms its stereochemical uniqueness .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₆ClNO₃ | |
Molecular Weight | 187.58 g/mol | |
Purity | ≥95% | |
Solubility | Not fully characterized |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-[(6-Chloropyridin-3-yl)oxy]acetic acid typically involves nucleophilic substitution reactions. One common method involves the reaction of 6-chloropyridin-3-ol with chloroacetic acid under alkaline conditions. The process can be summarized as follows:
-
Alkaline Activation: 6-Chloropyridin-3-ol is treated with a base (e.g., NaOH) to deprotonate the hydroxyl group, enhancing its nucleophilicity.
-
Etherification: The activated pyridinol reacts with chloroacetic acid, forming the ether linkage.
-
Acid Workup: The product is acidified to yield the final acetic acid derivative.
This method offers moderate yields (~60–70%) and requires purification via recrystallization or chromatography.
Applications in Agrochemicals
Herbicidal and Insecticidal Activity
2-[(6-Chloropyridin-3-yl)oxy]acetic acid has shown promise as a herbicide and insecticide precursor. Its mode of action involves disrupting neurotransmitter systems in pests. For example, derivatives of this compound inhibit acetylcholinesterase (AChE), a critical enzyme in insect nervous systems . A 2014 patent (US9328068B2) describes its structural analogs as effective against agricultural pests like Plutella xylostella (diamondback moth) and Myzus persicae (aphids) .
Table 2: Pest Control Efficacy of Derivatives
Pest Species | LC₅₀ (ppm) | Target Enzyme |
---|---|---|
Plutella xylostella | 12.5 | Acetylcholinesterase |
Myzus persicae | 8.2 | GABA receptors |
Research Advancements and Challenges
Metabolic Stability
A 2024 study highlighted the compound’s short plasma half-life (t₁/₂ = 1.2 hours) in rodent models, attributed to rapid glucuronidation of the acetic acid moiety. Structural modifications, such as esterification, have been explored to improve bioavailability.
Environmental Impact
While effective in pest control, the environmental persistence of 2-[(6-Chloropyridin-3-yl)oxy]acetic acid raises concerns. Hydrolysis studies indicate a half-life of 30 days in soil, necessitating formulations that minimize ecological toxicity.
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